Methyl 3-oxocyclobutanecarboxylate
Overview
Description
Methyl 3-oxocyclobutanecarboxylate is an organic compound with the molecular formula C6H8O3. It is a colorless liquid that is slightly soluble in water and has a boiling point of approximately 188°C . This compound is used as an intermediate in the synthesis of various pharmaceutical compounds and has applications in the preparation of novel imidazobenzazepine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-oxocyclobutanecarboxylate can be synthesized through the esterification of 3-oxocyclobutanecarboxylic acid with methanol in the presence of thionyl chloride (SOCl2). The reaction is typically carried out under reflux conditions for several hours .
Industrial Production Methods
In industrial settings, the synthesis of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-oxocyclobutanecarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 3-oxocyclobutanecarboxylate is used extensively in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the preparation of compounds that can act as enzyme inhibitors or receptor antagonists.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of methyl 3-oxocyclobutanecarboxylate involves its interaction with various molecular targets. For instance, in the synthesis of pharmaceutical compounds, it acts as a precursor that undergoes further chemical transformations to yield active drugs. These drugs may interact with specific receptors or enzymes, modulating biological pathways to exert their therapeutic effects .
Comparison with Similar Compounds
Methyl 3-oxocyclobutanecarboxylate can be compared with other similar compounds such as:
- Methyl 1-methyl-3-oxocyclobutanecarboxylate
- 3-oxocyclobutanecarboxylic acid
- 3-methoxycyclobutanone
These compounds share similar structural features but differ in their functional groups and reactivity. This compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity patterns .
Properties
IUPAC Name |
methyl 3-oxocyclobutane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-9-6(8)4-2-5(7)3-4/h4H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLHSAIBOSSHQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553889 | |
Record name | Methyl 3-oxocyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00553889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
695-95-4 | |
Record name | Methyl 3-oxocyclobutane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00553889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-oxocyclobutanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the synthetic routes to obtain Methyl 3-oxocyclobutanecarboxylate?
A1: this compound can be synthesized through the photochemical chlorocarbonylation of cyclobutanone with oxalyl chloride, followed by esterification with methanol. [, ] This reaction demonstrates remarkable regioselectivity, primarily yielding the β-substituted product. []
Q2: Besides photochemical chlorocarbonylation, are there other reported methods for the synthesis of this compound?
A2: Yes, this compound (D) can also be formed as a product of the reaction between carbon suboxide and diazomethane in the presence of methanol. [] This reaction generates a mixture of products, including methyl malonate (A), methyl succinate (B), and methyl glutarate (C), alongside this compound. []
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